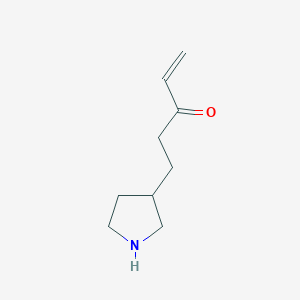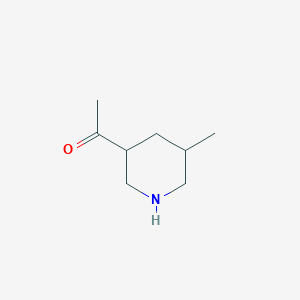![molecular formula C9H17NO2S B13164022 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylbicyclo[311]heptane-2-sulfonamide is a bicyclic compound characterized by its unique structure, which includes a sulfonamide group attached to a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[3.1.1]heptane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the bicyclic compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may have different functional groups, such as alcohols or aldehydes.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
ZLBKRNMJLKZDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)







![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)



